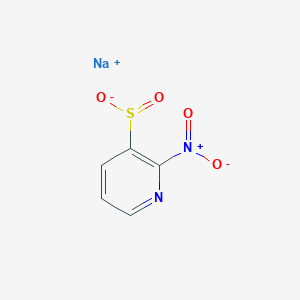
Sodium 2-nitropyridine-3-sulfinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 2-nitropyridine-3-sulfinate is an organosulfur compound that has garnered significant interest in the field of synthetic chemistry. This compound is known for its versatility as a building block in the synthesis of various organosulfur compounds, making it a valuable reagent in both academic and industrial settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of sodium 2-nitropyridine-3-sulfinate typically involves the sulfonylation of 2-nitropyridine. One common method includes the reaction of 2-nitropyridine with sulfur dioxide and a suitable base, such as sodium hydroxide, under controlled conditions. The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: Sodium 2-nitropyridine-3-sulfinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding sulfides.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild to moderate conditions.
Major Products Formed:
- Various substituted pyridines from nucleophilic substitution.
Sulfonic acids: from oxidation.
Sulfides: from reduction.
Aplicaciones Científicas De Investigación
Sodium 2-nitropyridine-3-sulfinate has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of complex organosulfur compounds, including sulfonamides, sulfones, and sulfoxides.
Biology: It is used in the modification of biomolecules and the study of sulfur-containing biological systems.
Medicine: Research into its potential therapeutic applications, such as antimicrobial and anticancer agents, is ongoing.
Industry: It is utilized in the production of dyes, agrochemicals, and pharmaceuticals due to its reactivity and stability.
Mecanismo De Acción
The mechanism of action of sodium 2-nitropyridine-3-sulfinate involves its ability to act as a sulfonylating agent. It can transfer its sulfonyl group to various substrates, facilitating the formation of sulfonylated products. This reactivity is primarily due to the presence of the nitro group, which activates the pyridine ring towards nucleophilic attack.
Molecular Targets and Pathways:
Sulfonylation Reactions: The compound targets nucleophilic sites on substrates, leading to the formation of sulfonylated derivatives.
Biological Pathways: In biological systems, it may interact with thiol groups in proteins and enzymes, affecting their function and activity.
Comparación Con Compuestos Similares
Sodium 2-nitropyridine-3-sulfinate can be compared with other sodium sulfinates, such as:
- Sodium nitrobenzenesulfinate
- Sodium trifluoromethanesulfinate
- Sodium thiophene-2-sulfinate
Uniqueness:
- Reactivity: this compound exhibits unique reactivity due to the presence of both the nitro and sulfonyl groups, which enhance its electrophilic and nucleophilic properties.
- Applications: Its versatility in forming a wide range of organosulfur compounds sets it apart from other sulfinates.
Propiedades
Fórmula molecular |
C5H3N2NaO4S |
|---|---|
Peso molecular |
210.15 g/mol |
Nombre IUPAC |
sodium;2-nitropyridine-3-sulfinate |
InChI |
InChI=1S/C5H4N2O4S.Na/c8-7(9)5-4(12(10)11)2-1-3-6-5;/h1-3H,(H,10,11);/q;+1/p-1 |
Clave InChI |
DVYNPYOYMMUARY-UHFFFAOYSA-M |
SMILES canónico |
C1=CC(=C(N=C1)[N+](=O)[O-])S(=O)[O-].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


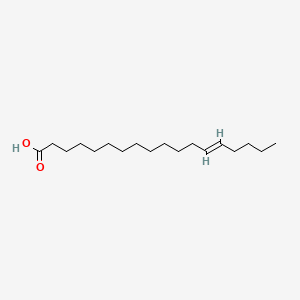
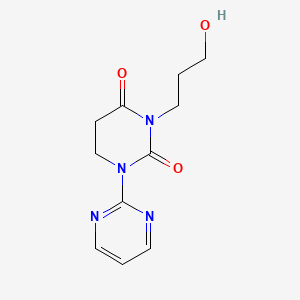



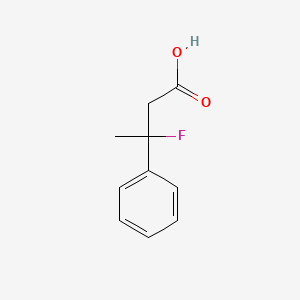


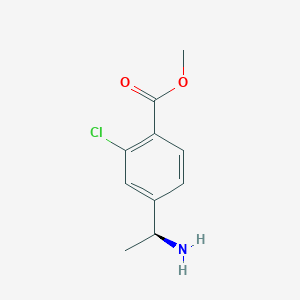

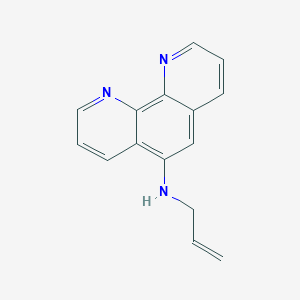

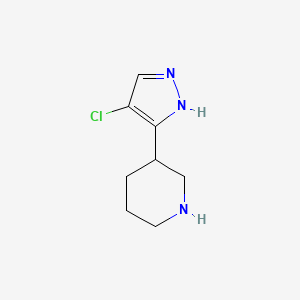
![3-(6-Bromopyridin-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B13114613.png)
